1-(3-Bromo-5-chlorophenyl)propan-2-one
Description
1-(3-Bromo-5-chlorophenyl)propan-2-one is an aromatic ketone with a phenyl ring substituted at the 3- and 5-positions with bromine and chlorine atoms, respectively (Figure 1). The compound’s molecular formula is C₉H₈BrClO, with a molar mass of 247.52 g/mol. Its structure combines electron-withdrawing halogen substituents with a propan-2-one backbone, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or agrochemicals .
Synthesis: The compound can be synthesized via palladium-catalyzed domino α-arylation/intramolecular O-arylation reactions, yielding ~72% under optimized conditions . Alternative routes may involve Friedel-Crafts acylation or Wittig reactions using 1-(triphenylphosphoranylidene)propan-2-one as a precursor .
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(3-bromo-5-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |
InChI Key |
PRKBFADGAHKVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-(3-Bromo-5-chlorophenyl)propan-2-one with three analogs differing in substituents, aromatic rings, or functional groups:
*Inferred from analogous ketones in .
Key Observations:
Substituent Effects :
- Halogen substituents (Br, Cl) increase molecular polarity and electron-withdrawing effects, enhancing ketone reactivity in nucleophilic additions. The symmetrical 3,5-dihalogenation in the target compound may simplify its NMR spectra compared to asymmetrical analogs (e.g., 5-Cl, 2,3-diiodo derivative) .
- Replacement of phenyl with thiophene (as in ) introduces sulfur, altering electronic properties and solubility.
Spectral Data: The C=O stretching frequency in the target compound (~1645 cm⁻¹) aligns with other aryl ketones . Asymmetrical substitution in 1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one may split or shift this peak due to steric and electronic effects. In 3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one, the conjugated enone system (C=O and C=C) results in distinct NMR signals: δ 7.26 (d, J = 16 Hz, CO–CH=) and δ 7.75 (d, J = 16 Hz, Ar–CH=) .
Synthetic Accessibility :
- Palladium-catalyzed methods (e.g., ) offer high regioselectivity for halogenated aryl ketones, whereas thiophene-containing analogs require tailored conditions (e.g., aldol condensation) .
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